

Spectroscopic Profile of o-Tolylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***o-Tolylthiourea***

Cat. No.: **B1334601**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of ***o-tolylthiourea*** (1-(2-methylphenyl)thiourea). Due to the limited availability of direct experimental spectra in public databases, this document combines data from closely related analogs and theoretical predictions to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Chemical Structure and Properties

o-Tolylthiourea is an organic compound featuring a thiourea core substituted with an *o*-tolyl group. Its structure plays a significant role in its spectroscopic behavior, with the aromatic ring and the thiourea moiety giving rise to characteristic signals.

Molecular Formula: C₈H₁₀N₂S

Molecular Weight: 166.25 g/mol

CAS Number: 614-78-8

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for ***o-tolylthiourea***, based on data from substituted thiourea derivatives.

Predicted ^1H NMR Spectroscopic Data

Table 1: Predicted ^1H NMR Chemical Shifts for **o-Tolylthiourea**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃	~2.3	Singlet	3H
Ar-H	~7.2 - 7.5	Multiplet	4H
N-H	~7.8 - 8.2	Broad Singlet	1H
NH ₂	~6.0 - 6.5	Broad Singlet	2H

Note: The chemical shifts of N-H protons are highly dependent on the solvent and concentration.

Predicted ^{13}C NMR Spectroscopic Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **o-Tolylthiourea**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=S	~180 - 185
Ar-C (quaternary, C-NH)	~135 - 140
Ar-C (quaternary, C-CH ₃)	~130 - 135
Ar-CH	~125 - 130
CH ₃	~18 - 22

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted vibrational frequencies for **o-tolylthiourea** are summarized below. The presence of N-H, C-N, C=S, and aromatic C-H bonds will result in characteristic absorption bands.

Predicted IR Absorption Data

Table 3: Predicted IR Absorption Frequencies for **o-Tolylthiourea**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
3400 - 3200	Strong, Broad	N-H	Stretching
3100 - 3000	Medium	Aromatic C-H	Stretching
2950 - 2850	Medium	Aliphatic C-H (CH ₃)	Stretching
1620 - 1580	Strong	N-H	Bending
1550 - 1450	Medium to Strong	Aromatic C=C	Stretching
1400 - 1300	Medium	C-N	Stretching
800 - 700	Strong	C=S	Stretching
770 - 730	Strong	Aromatic C-H (ortho-disubstituted)	Out-of-plane Bending

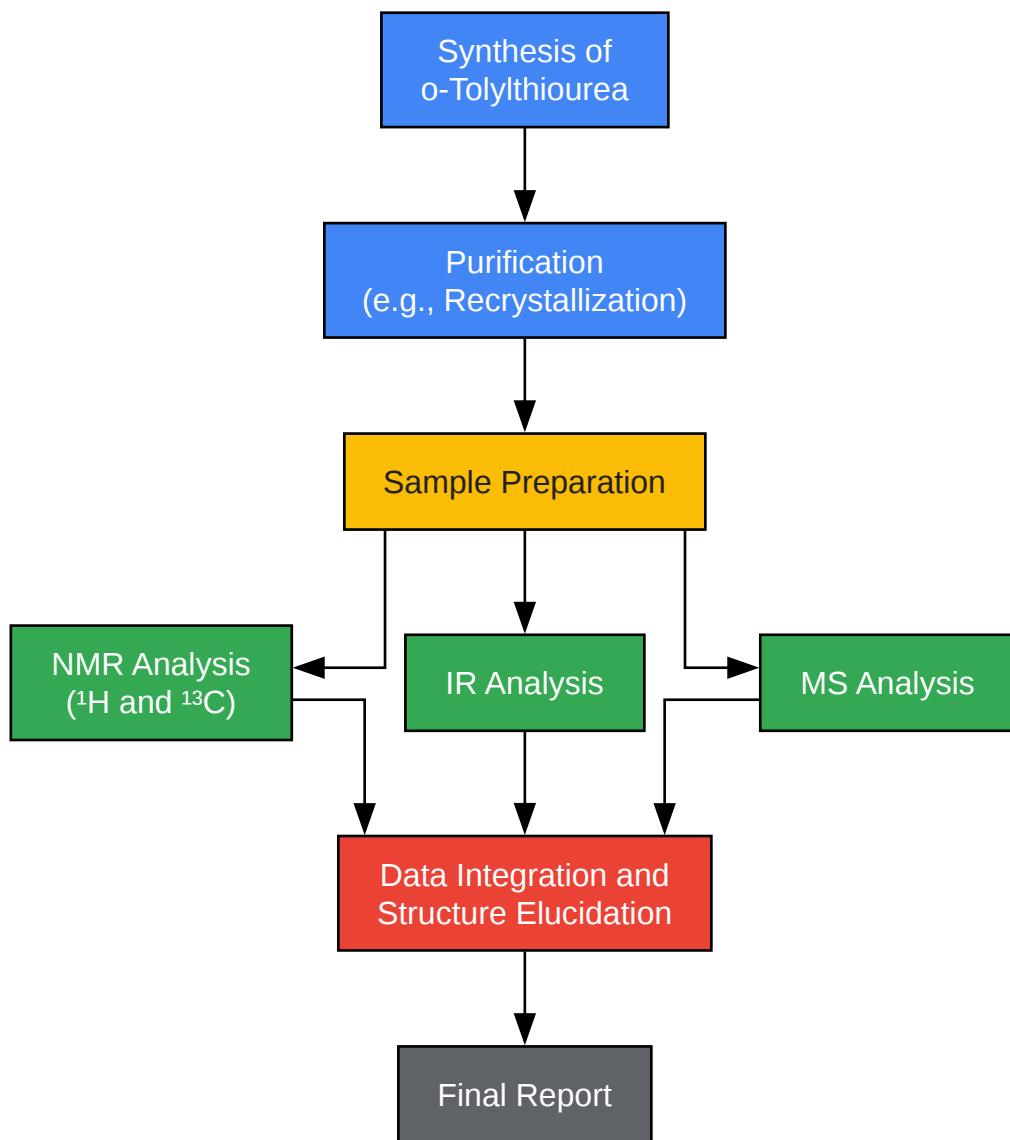
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **o-tolylthiourea**, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for **o-Tolylthiourea**

m/z	Possible Fragment
166	$[\text{C}_8\text{H}_{10}\text{N}_2\text{S}]^+$ (Molecular Ion)
107	$[\text{CH}_3\text{C}_6\text{H}_4\text{NH}_2]^+$ (o-toluidine radical cation)
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
60	$[\text{H}_2\text{NCS}]^+$ (Thiocarbamoyl cation)


Experimental Protocols

Synthesis of o-Tolylthiourea

A common method for the synthesis of **o-tolylthiourea** involves the reaction of o-toluidine with a thiocyanate salt in the presence of an acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-toluidine in a suitable organic solvent such as ethanol or o-chlorotoluene.
[\[1\]](#)[\[2\]](#)
- Addition of Reagents: Add a stoichiometric amount of an acid (e.g., hydrochloric acid or sulfuric acid) to the solution with stirring.[\[2\]](#) Subsequently, add an equimolar amount of ammonium thiocyanate.[\[2\]](#)[\[3\]](#)
- Reaction Conditions: Heat the reaction mixture to a temperature between 75 °C and 100 °C and maintain it for several hours (typically 10-20 hours).[\[2\]](#)[\[3\]](#)
- Work-up: After cooling, the product often crystallizes out of the solution. The solid product can be collected by filtration, washed with water, and then dried.[\[2\]](#)
- Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis of **o-tolylthiourea**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **o-tolylthiourea** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

- Data Acquisition: Acquire the ^1H NMR spectrum. Subsequently, acquire the ^{13}C NMR spectrum. Standard pulse programs are typically used.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ^1H NMR spectrum and determine the chemical shifts and coupling constants. Determine the chemical shifts in the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the mixture into a pellet die and apply pressure to form a transparent pellet.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FTIR instrument and acquire the sample spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent for techniques like Electrospray Ionization (ESI).
- Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization (EI) or ESI).

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions to generate a mass spectrum.
- Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

This guide provides a foundational understanding of the spectroscopic properties of **o-tolylthiourea**, which is essential for its identification, characterization, and application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CN102993074A - Synthesis process for 1-o-tolyl-2-thiourea as intermediate of tricyclazole - Google Patents [patents.google.com]
- 2. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of o-Tolylthiourea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334601#o-tolylthiourea-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com